molecular formula C9H9ClO3 B184920 3-(4-Chlorophenoxy)propanoic acid CAS No. 3284-79-5

3-(4-Chlorophenoxy)propanoic acid

Cat. No. B184920
CAS No.: 3284-79-5
M. Wt: 200.62 g/mol
InChI Key: OWHJDUCBLVMRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04632933

Procedure details

38.2 g of 1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane [obtainable by reaction of 3-bromo-propionic acid with Na p-chlorophenolate to give 3-p-chlorophenoxypropionic acid, bromination to give 2-bromo-3-p-chlorophenoxypropionic acid, reaction with Na 2,6-dichlorothiophenolate to give 2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropionic acid, LiAlH4 reduction to give the alcohol and reaction with SOCL2 ]is heated at 120° with 40 g of imidazole for 5 hours, then cooled, worked up as usual and Ia of m.p. 175°-177° is obtained.
Name
1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na p-chlorophenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCC(SC1C(Cl)=CC=CC=1Cl)C[O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.Br[CH2:23][CH2:24][C:25]([OH:27])=[O:26]>>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[CH:7][CH:8]=1

Inputs

Step One
Name
1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane
Quantity
38.2 g
Type
reactant
Smiles
ClCC(COC1=CC=C(C=C1)Cl)SC1=C(C=CC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)O
Name
Na p-chlorophenolate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.